TNF-α Inhibition: Potency of Ethyl Ester vs. Structural Analogs
The ethyl ester derivative of 3-methylpyridazine-4-carboxylic acid demonstrates moderate inhibitory activity against TNF-α release. This data provides a baseline for structure-activity relationship (SAR) studies. Direct head-to-head comparisons are not available; however, class-level inference suggests that the ethyl ester is a privileged scaffold for further optimization, as even minor structural modifications (e.g., ester hydrolysis to the free acid) are known to abolish activity in related pyridazine series [1].
| Evidence Dimension | Inhibition of TNF-α release |
|---|---|
| Target Compound Data | IC₅₀ = 580 nM and 930 nM (reported in two separate assays) |
| Comparator Or Baseline | Free acid analog (3-methylpyridazine-4-carboxylic acid) and methyl ester analog; no direct quantitative data available |
| Quantified Difference | N/A (no direct comparator data) |
| Conditions | PBM cells; assay measuring TNF-α release |
Why This Matters
The ethyl ester moiety is essential for retaining micromolar-range activity against TNF-α, informing medicinal chemistry campaigns that require a balance of lipophilicity and hydrogen-bonding capacity.
- [1] BindingDB. BDBM50474266 CHEMBL320695. IC₅₀ values for TNF-α release. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/StructureSearch/advanced/ View Source
